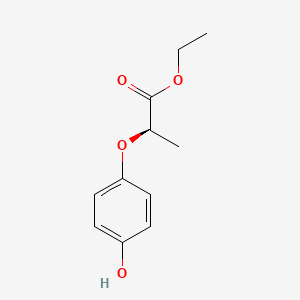

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYSHPJWNMPBPE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509381 | |

| Record name | Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71301-98-9 | |

| Record name | Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71301-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071301989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-hydroxyphenoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate CAS number 71301-98-9

An In-Depth Technical Guide to (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS: 71301-98-9): A Key Chiral Intermediate in Agrochemical Synthesis

Introduction

This compound, a member of the aryloxyphenoxypropionate chemical class, is a high-value chiral building block of significant interest to the agrochemical industry. Its primary importance lies in its role as a key intermediate in the stereospecific synthesis of some of the most effective post-emergence herbicides for controlling gramineous weeds.[1][2] The biological activity of these herbicides is almost exclusively attributed to the (R)-enantiomer, making the synthesis of enantiomerically pure this compound a critical objective for ensuring product efficacy and reducing environmental load by eliminating the inactive (S)-isomer.[1]

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical properties, the pivotal role of its chirality, detailed synthetic and resolution methodologies, its downstream mechanism of action, and its applications in the development of modern agrochemicals.

Physicochemical and Spectroscopic Profile

This compound is a liquid at room temperature that solidifies at slightly lower temperatures.[3][4][5] Its structural and physical properties are fundamental to its reactivity and handling.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 71301-98-9 | [3][6] |

| IUPAC Name | Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | [3][6] |

| Molecular Formula | C₁₁H₁₄O₄ | [3][4][5] |

| Molecular Weight | 210.23 g/mol | [3][4][5] |

| Physical State | Liquid | [3] |

| Melting Point | 36-37 °C | [4][5] |

| Boiling Point | 327.4 °C at 760 mmHg | [4][5] |

| Density | 1.156 g/cm³ | [4][5] |

| Flash Point | 124.1 °C | [4][5] |

| pKa (Predicted) | 10.09 ± 0.15 | [4][5] |

| Storage Temp. | 2-8 °C | [4][5] |

| SMILES | CCOC(=O)OC1=CC=C(C=C1)O | [6] |

| InChIKey | ILYSHPJWNMPBPE-MRVPVSSYSA-N | [6] |

The Critical Role of Chirality in Bioactivity

Chirality is a defining feature of aryloxyphenoxypropionate (APP) herbicides. The herbicidal potency is overwhelmingly associated with the (R)-enantiomer, as the target enzyme in susceptible plants, Acetyl-CoA Carboxylase (ACCase), possesses a chiral binding site.[1] This enantioselectivity means the (R)-isomer fits effectively into the enzyme's active site, leading to potent inhibition, while the (S)-isomer binds poorly and is largely inactive.[1]

The development of single-enantiomer agrochemicals is therefore highly desirable, as it allows for:

-

Higher Efficacy: Application rates can be halved compared to the racemic mixture without loss of performance.

-

Reduced Non-Target Impact: Eliminates the introduction of an inactive chemical into the environment.

-

Improved Cost-Effectiveness: More efficient use of the active ingredient.

Synthesis and Chiral Resolution Strategies

Producing enantiomerically pure this compound is the central challenge for its use as an intermediate. Two primary strategies are employed: direct stereospecific synthesis and the resolution of a racemic mixture.

Stereospecific Synthesis via Nucleophilic Substitution

This approach utilizes a chiral starting material to directly synthesize the desired (R)-enantiomer, avoiding the formation of the (S)-isomer. A common method involves the Williamson ether synthesis between hydroquinone and an activated chiral ethyl lactate derivative.[2][4]

This protocol is a synthesized example based on methodologies described in the literature.[2][4]

-

Reaction Setup: To a 250 mL flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add hydroquinone (1.5 eq), potassium carbonate (1.2 eq), a phase-transfer catalyst (e.g., PEG-1500, 0.01 eq), and an appropriate solvent (e.g., xylene, 80 mL).

-

Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to establish an inert atmosphere.

-

Initial Heating: Heat the mixture to 120°C with vigorous stirring for 1 hour to form the phenoxide salt.

-

Substrate Addition: Prepare a solution of (R)-ethyl O-benzenesulfonyl lactate (1.0 eq) in 20 mL of xylene. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: Maintain the reaction at 120°C and monitor its progress by TLC or GC analysis. The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the mixture to room temperature. Filter to remove inorganic salts. Wash the filtrate with 1M NaOH solution to remove excess hydroquinone, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the pure (R)-ester.

Enzymatic Kinetic Resolution of Racemic Ester

An alternative "green chemistry" approach involves synthesizing the racemic ester and then using an enzyme to selectively react with one enantiomer, allowing for the separation of the desired (R)-isomer. Lipases are highly effective for this purpose.[1]

This protocol is based on the principle of enantioselective transesterification.[1]

-

Reaction Setup: In a sealed vial, dissolve racemic ethyl 2-(4-hydroxyphenoxy)propanoate (1.0 eq) and an acyl donor (e.g., vinyl acetate, 1.5 eq) in a suitable organic solvent (e.g., hexane or toluene).

-

Enzyme Addition: Add a lipase preparation (e.g., immobilized lipase from Aspergillus oryzae or Candida antarctica, ~50-100 mg per mmol of substrate).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant shaking (e.g., 200 rpm).

-

Monitoring: Monitor the reaction for enantiomeric excess (ee) of the remaining ester and the conversion percentage using chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to maximize the ee of the unreacted (R)-ester.

-

Enzyme Removal: Once the target conversion is reached, remove the immobilized enzyme by simple filtration.

-

Separation: The reaction mixture now contains the unreacted (R)-ester and the acylated (S)-ester. These two compounds have different polarities and can be readily separated by column chromatography.

-

Isolation: After chromatographic separation, the fractions containing the (R)-ester are collected and the solvent is evaporated to yield the enantiomerically pure product (>99% ee is achievable).[1]

Biochemical Mechanism of Action

This compound is a pro-herbicide. In the target plant, it is hydrolyzed to its corresponding carboxylic acid, which is the active molecule. This acid acts as a potent and specific inhibitor of the Acetyl-CoA Carboxylase (ACCase) enzyme.[7][8][9]

ACCase catalyzes the first committed step in the biosynthesis of fatty acids.[9][10] By inhibiting this enzyme, the herbicide effectively shuts down the production of lipids, which are essential components for building new cell membranes and for energy storage. The disruption of membrane synthesis and integrity, particularly in the rapidly growing meristematic tissues (growing points) of grasses, leads to a cessation of growth, chlorosis (yellowing), and eventual necrosis and death of the plant.[9]

Applications in Agrochemical Development

The primary application of this compound is as a direct precursor to several commercially important herbicides. Its structure provides the core phenoxypropionate moiety required for ACCase inhibition.

Table 2: Herbicides Synthesized from this compound

| Herbicide | Example Trade Name | Primary Use |

| Quizalofop-P-ethyl | Targa Super, Pilot Ultra | Selective post-emergence control of annual and perennial grass weeds in broadleaf crops like soybeans, cotton, and canola.[7][11] |

| Fenoxaprop-P-ethyl | Puma, Acclaim | Selective post-emergence control of annual and perennial grass weeds in cereals (wheat, barley) and turf.[1][7] |

Furthermore, this compound is itself a known degradation product of fenoxaprop-ethyl in the environment, making it relevant for environmental fate and residue analysis studies.[1][4]

Safety, Handling, and Storage

As a chemical intermediate, proper laboratory procedures are essential for safe handling.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[3][12]

-

Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][5][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a cornerstone of modern herbicide design, embodying the principles of stereospecificity and targeted biological action. Its synthesis, whether through direct chiral routes or elegant enzymatic resolutions, highlights advanced methodologies in applied organic chemistry. For researchers in agrochemical and pharmaceutical development, a thorough understanding of this compound's properties, synthesis, and biochemical role is crucial for innovating the next generation of effective and environmentally conscious crop protection solutions.

References

- Google Patents (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

LookChem (n.d.). This compound. Retrieved from [Link]

- Google Patents (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.

-

PubChem (n.d.). Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate. Retrieved from [Link]

-

MDPI (2021). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Retrieved from [Link]

- Google Patents (n.d.). CN101602736B - Synthesis method of quizalofop-p-ethyl.

-

Plant Growth Regulator (n.d.). Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market. Retrieved from [Link]

- Google Patents (n.d.). CN106432109A - Preparation method of quizalofop-P-ethyl.

-

University of California–Davis, Plant Sciences (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Retrieved from [Link]

-

ResearchGate (2016). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Retrieved from [Link]

-

AERU (n.d.). Quizalofop-P-ethyl (Ref: DPX 79376). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Quizalofop-Ethyl: The Importance of Chemical Intermediates. Retrieved from [Link]

Sources

- 1. This compound | 71301-98-9 | Benchchem [benchchem.com]

- 2. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]

- 3. aksci.com [aksci.com]

- 4. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | C11H14O4 | CID 12768094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 10. file.sdiarticle3.com [file.sdiarticle3.com]

- 11. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a chiral molecule of significant interest, primarily serving as a key intermediate in the synthesis of high-efficiency phenoxypropionic acid herbicides. Its stereochemistry is crucial for its biological activity. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization methods, and primary applications, with a focus on the causal relationships behind experimental choices and methodologies.

Introduction: The Significance of Chirality and this compound

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental principle in chemistry and biology. In the context of agrochemicals and pharmaceuticals, the specific three-dimensional arrangement of a molecule can dramatically influence its efficacy and safety. One enantiomer may exhibit the desired therapeutic or herbicidal effect, while the other could be inactive or even detrimental.

This compound exemplifies this principle. The (R)-enantiomer is the biologically active precursor for several potent herbicides.[1] This enantioselectivity arises from the specific interactions with the target enzymes in weeds, which themselves possess chiral binding sites.[1] Consequently, the synthesis of enantiomerically pure this compound is of paramount importance to maximize herbicidal activity and minimize environmental impact by reducing the application of inactive isomers.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [2][3] |

| Molecular Weight | 210.23 g/mol | [1][2][3][4] |

| CAS Number | 71301-98-9 | [1][2][4] |

| Appearance | Liquid | [3] |

| Melting Point | 36-37 °C | [2][4] |

| Boiling Point | 327.4 °C at 760 mmHg | [2][4] |

| Density | 1.156 g/cm³ | [2] |

| Flash Point | 124.1 °C | [2] |

| Storage Temperature | 2-8 °C | [2] |

| pKa (Predicted) | 10.09 ± 0.15 | [2][4] |

Synthesis Methodologies

The efficient and stereoselective synthesis of this compound is a key focus of research. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability.

Esterification of (R)-2-(4-hydroxyphenoxy)propanoic acid

This is a common and straightforward method that involves the direct esterification of the corresponding carboxylic acid.[1] The primary consideration in this approach is the prior synthesis of the enantiomerically pure (R)-2-(4-hydroxyphenoxy)propanoic acid.

Caption: Esterification Synthesis Workflow.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (R)-2-(4-hydroxyphenoxy)propanoic acid in an excess of ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Nucleophilic Substitution

An alternative and often highly selective method involves the nucleophilic substitution of a lactate derivative with hydroquinone.[4] This approach can offer high yields and good stereochemical control.[1]

Caption: Nucleophilic Substitution Synthesis Workflow.

Experimental Protocol:

-

Reactant Setup: In a nitrogen-purged flask equipped with a magnetic stirrer, combine hydroquinone, sodium carbonate, and a phase-transfer catalyst like PEG-1500 in a suitable solvent such as xylene.[4]

-

Heating: Heat the mixture to 120°C for approximately one hour.[4]

-

Addition of Lactate Derivative: Prepare a solution of (R)-ethyl O-benzenesulfonyl lactate in xylene and add it dropwise to the reaction mixture over a period of time.[4]

-

Reaction: Continue the reaction at the elevated temperature until completion, monitoring by TLC.

-

Cooling and Filtration: Cool the reaction mixture and filter to remove any inorganic salts.

-

Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Analytical Characterization

Expected Spectroscopic Features:

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propanoate moiety, the methylene protons of the ethyl group, and the methyl protons. The hydroxyl proton will also be present.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the propanoate and ethyl groups.

-

Mass Spectrometry: The exact mass of the molecule can be determined using high-resolution mass spectrometry, which should correspond to its molecular formula, C₁₁H₁₄O₄.[2]

Applications in Agrochemicals and Beyond

The primary application of this compound is as a pivotal intermediate in the synthesis of aryloxyphenoxypropionate herbicides, such as fenoxaprop-P-ethyl.[1] The (R)-enantiomer's higher herbicidal activity allows for the development of more effective and environmentally friendly crop protection products.[1]

Beyond its role in herbicide synthesis, this compound is a valuable chiral building block in asymmetric synthesis. Its well-defined stereocenter makes it a useful starting material for the creation of other complex chiral molecules for potential applications in the pharmaceutical industry.[1] It is also a known degradation product of the herbicide fenoxaprop-ethyl, and its environmental fate is a subject of research.[1][4]

Conclusion

This compound is a molecule whose significance is intrinsically linked to its chirality. The development of efficient and stereoselective synthetic methods is key to harnessing its biological activity, primarily in the agrochemical sector. A thorough understanding of its properties and the rationale behind its synthesis and analysis is essential for researchers and professionals working in chemical synthesis and drug development.

References

-

This compound. LookChem. [Link]

- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

Sources

- 1. This compound | 71301-98-9 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. aksci.com [aksci.com]

- 4. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]

- 5. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Introduction: Beyond an Intermediate—Unveiling the Biological Significance

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a chiral molecule that holds a significant position at the intersection of synthetic chemistry and agricultural science. While primarily recognized as a crucial intermediate in the production of high-efficiency aryloxyphenoxypropionate (APP) herbicides, its biological activity is the very reason for its industrial importance[1]. The stereospecific nature of this compound, specifically the (R)-enantiomer, is paramount to its function, a classic example of chirality dictating biological efficacy[1]. This guide provides a comprehensive technical overview of the biological activities of this compound, its mechanism of action, synthesis, and potential future applications for researchers, scientists, and professionals in drug and agrochemical development.

Compound Profile and Physicochemical Properties

A clear understanding of the molecule's physical and chemical characteristics is foundational to any biological investigation.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | [2] |

| CAS Number | 71301-98-9 | [3] |

| Molecular Formula | C₁₁H₁₄O₄ | [2][3] |

| Molecular Weight | 210.23 g/mol | [2][3] |

| Appearance | Colorless to yellowish liquid | [4] |

| Melting Point | 36-37 °C | [3] |

| Boiling Point | 327.4 °C at 760 mmHg | [3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dimethylformamide); insoluble in water. | [4] |

Primary Biological Activity: Herbicidal Action

The most well-documented biological activity of this compound and its derivatives is their potent herbicidal effect, particularly against gramineous (grass) weeds[1][5]. This activity is highly dependent on the compound's stereochemistry, with the (R)-isomer exhibiting significantly greater herbicidal potency than the (S)-isomer[1].

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Aryloxyphenoxypropionate herbicides, for which this compound is a precursor, function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme[5]. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development[5][6].

By inhibiting ACCase, these herbicides disrupt the production of lipids, leading to a breakdown of cell membrane integrity and ultimately, cell death[6]. This systemic action is initiated in the leaves and translocated throughout the plant, affecting areas of active growth (meristems)[6]. The high selectivity for grasses is due to differences in the structure of the ACCase enzyme between susceptible (monocot) and resistant (dicot) plants.

Diagram of the ACCase Inhibition Pathway

Sources

- 1. This compound | 71301-98-9 | Benchchem [benchchem.com]

- 2. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. CN102027929B - Herbicidal composition containing haloxyfop-R-methyl and quizalofop-p-ethyl and application thereof - Google Patents [patents.google.com]

Topic: Chirality and its Importance in (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality is a fundamental property of molecular structure that dictates biological function. In the life sciences, the subtle difference between non-superimposable mirror-image molecules, or enantiomers, can mean the difference between a potent therapeutic and an inert or even toxic substance. This guide delves into the core principles of chirality and its profound impact on bioactive compounds, using (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate as a definitive case study. While primarily recognized as a crucial intermediate in the synthesis of stereospecific herbicides, the principles governing its synthesis and analysis provide a powerful model for professionals in drug development and other fields requiring high-purity chiral molecules. We will explore the stereoselective interactions that confer its biological activity, detail field-proven protocols for its asymmetric synthesis and enzymatic resolution, and outline the rigorous analytical methodologies required to validate its enantiomeric purity. This document is designed not merely as a set of instructions, but as a technical narrative explaining the causality behind each strategic choice, empowering researchers to apply these concepts to their own work.

Section 1: The Fundamental Principle of Chirality in Molecular Interactions

Defining Chirality: A Molecular Three-Point Landing

Chirality is the geometric property of a molecule that makes it non-superimposable on its mirror image, much like a left hand and a right hand.[1] These mirror-image isomers are known as enantiomers .[2] A mixture containing equal amounts of both enantiomers is called a racemate or racemic mixture. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral environments, they diverge critically in their interaction with other chiral entities and with plane-polarized light.[2][3]

The concept of stereoselective interaction is often explained by the "three-point attachment" model. For a chiral molecule to bind effectively to a chiral biological receptor, it must establish at least three points of interaction. One enantiomer may achieve this perfect fit, while its mirror image cannot, leading to a significant difference in biological response.

Caption: The "Three-Point Attachment" model of chiral recognition.

The Chiral Environment of Biological Systems

Living systems are fundamentally chiral.[4] Amino acids (the building blocks of proteins), sugars (in DNA, RNA, and metabolic pathways), and the resulting macromolecules like enzymes and receptors are all chiral.[5][6] This inherent chirality means that a biological system can, and often does, interact differently with each enantiomer of a chiral drug or agrochemical.[4] One enantiomer, the eutomer , is responsible for the desired therapeutic or biological activity, while the other, the distomer , may be less active, inactive, or even responsible for undesirable or toxic effects.[7]

The tragic case of thalidomide, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was a potent teratogen, remains the most stark reminder of the importance of stereochemistry in drug development.[5] This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to require that chiral bioactive molecules be studied as single, pure enantiomers to ensure safety and efficacy.[8][9]

Agrochemical Implications: Precision and Reduced Environmental Load

The principles of stereoselectivity are equally critical in the agrochemical industry. Many herbicides, pesticides, and fungicides are chiral molecules whose activity resides predominantly in one enantiomer.[10] In the case of phenoxypropionate herbicides, the herbicidal activity is primarily associated with the (R)-enantiomer.[10] This is because the target enzyme in weeds, acetyl-CoA carboxylase, possesses a chiral binding site that preferentially binds the (R)-isomer.[10]

The development of single-enantiomer agrochemicals, a process often termed a "chiral switch," offers significant advantages:

-

Higher Efficacy: Application of the pure, active enantiomer ensures maximum effect.

-

Reduced Application Rates: Half the amount of chemical can be used for the same biological effect, reducing costs and environmental load.

-

Improved Toxicological Profile: Eliminating the inactive or potentially harmful distomer can lead to a safer product.[10]

Section 2: this compound - A Case Study in Stereoselectivity

This compound is a chiral molecule that serves as a vital intermediate in the synthesis of several high-efficiency aryloxyphenoxypropionate herbicides, including fenoxaprop-P-ethyl.[10] Its stereochemistry is the absolute determinant of the final product's biological activity.

Chemical Properties and Structure

| Property | Value | Source |

| IUPAC Name | Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | [11] |

| CAS Number | 71301-98-9 | [12] |

| Molecular Formula | C₁₁H₁₄O₄ | [13] |

| Molecular Weight | 210.23 g/mol | [13] |

| Appearance | Colorless to yellowish liquid or solid | [14] |

| Melting Point | 36-37 °C | [13] |

| Boiling Point | 327.4 °C at 760 mmHg | [13] |

| Solubility | Soluble in ethanol, DMF; insoluble in water | [14] |

| Optical Rotation | Dextrorotatory (+) | [12] |

The Role of the (R)-Enantiomer: Mechanism of Herbicidal Action

The herbicidal activity of aryloxyphenoxypropionates derived from this intermediate stems from their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase) in grasses. This enzyme is critical for fatty acid synthesis, and its inhibition leads to the cessation of lipid production, ultimately killing the weed. The active site of ACCase is chiral and exhibits a strong preference for the (R)-enantiomer of the herbicide.[10] The specific three-dimensional arrangement of the (R)-configuration allows for optimal binding within the enzyme's active site, whereas the (S)-enantiomer does not fit as effectively and is thus significantly less active.[10]

Section 3: Stereoselective Synthesis Strategies

Producing enantiomerically pure this compound is paramount.[10] Relying on the separation of a racemic mixture is often inefficient. Therefore, stereoselective synthesis or resolution methods are the preferred industrial strategies.

Overview of Synthetic Pathways

Several viable routes exist to produce the target (R)-enantiomer. The primary approaches include direct asymmetric synthesis from chiral precursors and the kinetic resolution of a pre-formed racemic ester.

Caption: Key stereoselective routes to synthesize the target (R)-enantiomer.

Protocol 1: Asymmetric Synthesis via Nucleophilic Substitution

Causality: This approach builds the desired stereocenter directly into the molecule, leveraging a readily available chiral starting material. The Williamson ether synthesis variant using hydroquinone and an activated (R)-ethyl lactate derivative (e.g., a tosylate or benzenesulfonate) is efficient and provides high stereochemical fidelity.[12][15] The use of a phase transfer catalyst can improve yields and reaction rates, particularly in biphasic systems.[15]

Methodology:

-

Preparation: To a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add hydroquinone (1.5 eq), sodium carbonate (1.2 eq), and a phase transfer catalyst (e.g., PEG-1500, 0.05 eq) in an appropriate solvent like xylene.[12]

-

Inerting: Purge the flask with dry nitrogen for 15 minutes to create an inert atmosphere.

-

Initial Reaction: Heat the mixture to 120°C with vigorous stirring for 1 hour to facilitate the formation of the sodium phenoxide salt.[12]

-

Substrate Addition: Prepare a solution of (R)-ethyl O-benzenesulfonyl lactate (1.0 eq) in xylene. Add this solution dropwise to the reaction mixture over 30-60 minutes while maintaining the temperature at 120°C.[12]

-

Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting lactate derivative is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter to remove inorganic salts. Wash the filtrate with a 5% NaOH solution to remove unreacted hydroquinone, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield the pure (R)-ester.

Protocol 2: Enzymatic Resolution of a Racemic Mixture

Causality: This method exploits the high enantioselectivity of enzymes, specifically lipases, to differentiate between the two enantiomers of the racemic ester. The lipase will selectively hydrolyze one enantiomer (typically the S-form) into its corresponding carboxylic acid, leaving the desired (R)-ester unreacted and thus enriched. This biocatalytic approach is highly effective, often achieving >99% enantiomeric excess (e.e.), and operates under mild, environmentally benign conditions.[10]

Methodology:

-

Substrate Preparation: Prepare a solution of racemic ethyl 2-(4-hydroxyphenoxy)propanoate in a suitable buffer/organic co-solvent system (e.g., phosphate buffer with 10% tert-butanol) to improve substrate solubility.

-

Enzyme Addition: Add a commercially available lipase, such as immobilized lipase from Aspergillus oryzae, to the substrate solution.[10] The enzyme loading is typically 1-5% w/w relative to the substrate.

-

Reaction: Maintain the reaction at a controlled temperature (e.g., 30-40°C) and pH (e.g., 7.0) with gentle agitation.

-

Monitoring Enantiomeric Excess: Periodically take aliquots from the reaction mixture. Extract with an organic solvent (e.g., ethyl acetate) and analyze the enantiomeric excess of the remaining ester using chiral HPLC (see Protocol 3).

-

Reaction Termination: Stop the reaction when it reaches approximately 50% conversion, which theoretically corresponds to the maximum yield (50%) of the desired (R)-ester with high e.e. This can be done by filtering off the immobilized enzyme.

-

Separation: Extract the reaction mixture with an organic solvent. The desired (R)-ester will remain in the organic phase. The hydrolyzed (S)-acid can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically pure this compound.

Section 4: Analytical Validation of Enantiomeric Purity

Synthesizing a chiral molecule is only half the battle; rigorously proving its enantiomeric purity is critical for both research and commercial applications. A combination of chromatographic and spectroscopic techniques provides a self-validating system.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

Causality: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for separating and quantifying enantiomers.[16][] The CSP creates a chiral environment within the column that interacts diastereomerically with the two enantiomers, causing them to have different retention times and thus elute as separate peaks.[] Polysaccharide-based columns are particularly effective for separating aryloxyphenoxy-propionate compounds.[16][18]

Caption: Standard workflow for determining enantiomeric purity via chiral HPLC.

Methodology:

-

System Preparation: Use an HPLC system equipped with a UV detector.

-

Column: Install a suitable chiral column, for example, a CHIRALCEL OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) column.[19]

-

Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[19] Degas the mobile phase before use.

-

Operating Conditions:

-

Sample Preparation: Prepare a standard of the racemic mixture and a sample of the synthesized (R)-enantiomer at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample.

-

Calculation: The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the two enantiomers using the formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Protocol 4: Confirmation of Optical Rotation by Polarimetry

Causality: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[20] This is a bulk physical property that confirms the overall chiral nature of the sample.[21][22] While HPLC determines the ratio of enantiomers, polarimetry provides a distinct, complementary confirmation of the final product's optical activity, which should correspond to the literature value for the pure enantiomer.

Methodology:

-

Instrument Setup: Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up.[23] Calibrate the instrument with a blank (the pure solvent).

-

Sample Preparation: Accurately prepare a solution of the purified (R)-ester in a suitable achiral solvent (e.g., chloroform or ethanol) at a precisely known concentration (c, in g/mL).

-

Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present. Place the cell in the instrument and record the observed optical rotation (α).

-

Calculation of Specific Rotation: The specific rotation, [α], is a standardized value calculated as:

-

[α] = α / (c * l)

-

-

Validation: Compare the calculated specific rotation value with the reported literature value for pure this compound to confirm the product's identity and high enantiomeric purity.

Section 5: Broader Implications and Future Directions

The rigorous approach to the synthesis and validation of this compound exemplifies a broader trend across the chemical and pharmaceutical industries. The demand for enantiopure compounds is driven by regulatory scrutiny, the pursuit of greater efficacy, and the need for safer products with lower environmental impact.[2][9]

This specific molecule, while an agrochemical intermediate, also serves as a valuable chiral building block.[10] Its defined stereocenter can be used as a starting point for the asymmetric synthesis of more complex molecules, potentially including pharmaceutical intermediates. The expertise gained in its stereoselective synthesis and analysis is directly transferable to the development of chiral drugs, where the stakes of enantiomeric purity are equally, if not more, critical.

Conclusion

The case of this compound powerfully illustrates that chirality is not an abstract academic concept but a critical, practical parameter that governs molecular function. The biological activity of its derivatives is locked into the (R)-configuration, making stereoselective synthesis and rigorous analytical validation indispensable. The protocols and rationales presented in this guide—from asymmetric synthesis and enzymatic resolution to chiral HPLC and polarimetry—represent a validated, field-proven framework. For researchers and developers, mastering these principles is essential for creating safer, more effective, and more efficient chemical products, whether they are destined for the field or the pharmacy.

References

- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents. (n.d.).

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

Hydroxyphenoxy propionic acid | C9H10O4 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

- CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents. (n.d.).

-

This compound - LookChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate Request for Quotation - ChemBK. (2024). Retrieved January 23, 2026, from [Link]

-

The Significance of Chirality in Drug Design and Development - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

-

The stereoselectivity of drug action - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

Specific Rotation Equation Vs Optical Rotation - Polarimetry - Rudolph Research Analytical. (n.d.). Retrieved January 23, 2026, from [Link]

-

HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

-

Importance of drug enantiomers in clinical pharmacology - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. (n.d.). Retrieved January 23, 2026, from [Link]

-

Stereoselectivity in Drug Action and Disposition: An Overview | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-ß - CONICET. (2017). Retrieved January 23, 2026, from [Link]

-

The significance of chirality in contemporary drug discovery-a mini review - RSC Publishing. (2024). Retrieved January 23, 2026, from [Link]

-

Chiral drugs - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

Full article: HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs... - Taylor & Francis Online. (n.d.). Retrieved January 23, 2026, from [Link]

-

Stereochemistry in Drug Action - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

-

Chiral selectors and stationary phases for separating enantiomer mixtures - ResearchGate. (2011). Retrieved January 23, 2026, from [Link]

-

Polarimetry - Chemistry LibreTexts. (2023). Retrieved January 23, 2026, from [Link]

-

Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs. (2025). Retrieved January 23, 2026, from [Link]

-

Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved January 23, 2026, from [Link]

-

Part 4: Stereochemistry in Drug Action and Pharmacology - Chiralpedia. (2025). Retrieved January 23, 2026, from [Link]

-

Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

-

Determining optical rotation - YouTube. (2019). Retrieved January 23, 2026, from [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (2017). Retrieved January 23, 2026, from [Link]

-

Chiral-achiral-separation-ten-flavanones.pdf - UVaDOC Principal. (2022). Retrieved January 23, 2026, from [Link]

-

HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved January 23, 2026, from [Link]

-

Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs - Synergy Publishers. (n.d.). Retrieved January 23, 2026, from [Link]

-

Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023). Retrieved January 23, 2026, from [Link]

-

STEREOCHEMISTRY AND DRUG ACTION - ASHP Publications. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. Chiral drugs - Wikipedia [en.wikipedia.org]

- 2. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 6. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]

- 7. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One moment, please... [synergypublishers.com]

- 10. This compound | 71301-98-9 | Benchchem [benchchem.com]

- 11. aksci.com [aksci.com]

- 12. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]

- 13. lookchem.com [lookchem.com]

- 14. chembk.com [chembk.com]

- 15. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. phx.phenomenex.com [phx.phenomenex.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 21. rudolphresearch.com [rudolphresearch.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

Methodological & Application

Application Notes & Protocols: Lipase-Catalyzed Resolution of Ethyl 2-(4-hydroxyphenoxy)propanoate

Introduction: The Significance of Chiral Purity in Agrochemicals

Ethyl 2-(4-hydroxyphenoxy)propanoate is a key chiral intermediate in the synthesis of various aryloxyphenoxypropionate (APP) herbicides. The chirality of this molecule is paramount, as the herbicidal activity is predominantly associated with the (R)-enantiomer.[1] Consequently, the development of efficient and environmentally benign methods for the preparation of enantiomerically pure (R)- or (S)-ethyl 2-(4-hydroxyphenoxy)propanoate is of significant interest to the agrochemical industry.

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, presents a powerful strategy for obtaining enantiomerically enriched compounds.[2] Among the various catalysts available for kinetic resolution, lipases have emerged as highly attractive biocatalysts due to their broad substrate specificity, high enantioselectivity, and mild reaction conditions.[3][4] This application note provides a detailed protocol for the lipase-catalyzed kinetic resolution of racemic ethyl 2-(4-hydroxyphenoxy)propanoate via hydrolysis, yielding the enantiomerically enriched unreacted ester and the corresponding carboxylic acid.

Principle of Lipase-Catalyzed Kinetic Resolution

Lipases (EC 3.1.1.3) are hydrolases that catalyze the hydrolysis of esters.[5] The catalytic mechanism typically involves a catalytic triad of serine, histidine, and aspartate or glutamate residues in the enzyme's active site.[6] In the presence of a racemic ester and water, the lipase will preferentially bind to one enantiomer and catalyze its hydrolysis to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This stereopreference results in the enrichment of one enantiomer in the remaining ester fraction and the other enantiomer in the acid product. The efficiency of this separation is quantified by the enantiomeric ratio (E-value).

Experimental Design & Rationale

The successful enzymatic resolution of ethyl 2-(4-hydroxyphenoxy)propanoate hinges on several key experimental parameters. The choice of lipase, solvent system, pH, and temperature all significantly influence the reaction rate and enantioselectivity.

-

Lipase Selection: A screening of commercially available lipases is the first critical step. Lipases from different microbial sources (e.g., Candida rugosa, Aspergillus oryzae, Pseudomonas fluorescens) exhibit varying enantioselectivities towards different substrates.[7][8] For instance, a mutant lipase from Aspergillus oryzae has demonstrated high efficiency in the resolution of (R,S)-ethyl-2-(4-hydroxyphenoxy) propanoate.[9] Candida rugosa lipase is another commonly used and cost-effective option for the kinetic resolution of profen esters.[7][10]

-

Solvent System: The choice of solvent is crucial for enzyme activity and stability. While lipases are hydrolases, their activity in purely aqueous systems can be limited by the low solubility of organic substrates. Therefore, biphasic systems or the use of water-miscible or immiscible organic co-solvents are often employed. A phosphate buffer is frequently used to maintain a stable pH, which is critical for enzyme activity.[11]

-

Temperature and pH: Enzyme activity is highly dependent on temperature and pH. Optimal conditions must be determined empirically for the chosen lipase. A study on a mutant Aspergillus oryzae lipase found maximum activity at 40°C and pH 7.5.[9] Immobilized lipases have been shown to retain high activity over a broad pH and temperature range.[11]

Materials & Reagents

| Material/Reagent | Grade | Supplier |

| Racemic ethyl 2-(4-hydroxyphenoxy)propanoate | ≥98% | Commercially Available |

| Lipase from Candida rugosa | ≥700 U/mg | Sigma-Aldrich |

| Lipase from Aspergillus oryzae | Activity specified | Commercially Available |

| Sodium Phosphate Monobasic | ACS Reagent | Fisher Scientific |

| Sodium Phosphate Dibasic | ACS Reagent | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | VWR |

| Hexane | HPLC Grade | VWR |

| 2-Propanol | HPLC Grade | VWR |

| Trifluoroacetic Acid | HPLC Grade | Sigma-Aldrich |

| Sodium Hydroxide | 0.1 M solution | Fisher Scientific |

| Hydrochloric Acid | 1 M solution | Fisher Scientific |

Protocols

Protocol 1: Lipase-Catalyzed Hydrolytic Resolution

This protocol describes the general procedure for the kinetic resolution of racemic ethyl 2-(4-hydroxyphenoxy)propanoate.

-

Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at the desired pH (e.g., pH 7.0).

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, add 500 mg of racemic ethyl 2-(4-hydroxyphenoxy)propanoate.

-

Add 20 mL of the 50 mM sodium phosphate buffer (pH 7.0).

-

Add 100 mg of the selected lipase (e.g., Candida rugosa lipase).[12]

-

The mixture is then incubated at a controlled temperature (e.g., 40-45°C) with constant stirring (e.g., 160 rpm).[9][12]

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture.

-

The consumption of the ester and the formation of the carboxylic acid can be quantified by HPLC.

-

The pH of the reaction mixture should be monitored and maintained at the optimal level by the addition of a dilute base (e.g., 0.1 M NaOH), as the formation of the carboxylic acid will lower the pH.

-

-

Reaction Termination and Work-up:

-

Once the desired conversion (ideally close to 50%) is reached, terminate the reaction by filtering off the enzyme.

-

Acidify the aqueous phase to a pH of approximately 2 with 1 M HCl to protonate the carboxylic acid.

-

Extract the mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Separation of Products: The resulting mixture of the unreacted ester and the carboxylic acid can be separated by column chromatography or by extraction with a basic solution to deprotonate and dissolve the carboxylic acid, leaving the ester in the organic phase.

Protocol 2: Chiral HPLC Analysis

This protocol outlines the method for determining the enantiomeric excess (e.e.) of the unreacted ethyl 2-(4-hydroxyphenoxy)propanoate and the produced 2-(4-hydroxyphenoxy)propanoic acid.

-

Sample Preparation: Dissolve a small amount of the reaction mixture or the purified components in a suitable solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.[13]

-

HPLC Conditions:

-

Column: A chiral stationary phase is required for the separation of enantiomers. A CHIRALPAK® IK column is a suitable choice.[13]

-

Mobile Phase: A typical mobile phase for normal phase chromatography is a mixture of n-hexane, 2-propanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV detection at 230 nm.[13]

-

Temperature: 25°C.[13]

-

Injection Volume: 5 µL.[13]

-

-

Data Analysis:

-

The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % e.e. = [ (Area A1 - Area A2) / (Area A1 + Area A2) ] * 100

-

Data Presentation & Expected Results

The success of the kinetic resolution is determined by the conversion percentage and the enantiomeric excess of both the remaining substrate (e.e.s) and the product (e.e.p). The enantioselectivity of the enzyme is expressed as the E-value, which can be calculated from the conversion and e.e. values.

| Lipase Source | Conversion (%) | e.e. of Ester (%) | e.e. of Acid (%) | E-value | Reference |

| Aspergillus oryzae mutant | 50.2 | 99.4 | - | 829.0 | [9] |

| Candida rugosa | ~50 | High | High | >100 | General observation for profens[10] |

Note: The E-value is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value (>100) is indicative of an excellent resolution.

Visualizing the Workflow and Mechanism

Experimental Workflow Diagram

Caption: Workflow for the lipase-catalyzed resolution of ethyl 2-(4-hydroxyphenoxy)propanoate.

Mechanism of Lipase-Catalyzed Hydrolysis

Caption: Simplified mechanism of lipase-catalyzed ester hydrolysis.

Troubleshooting & Expert Insights

-

Low Conversion: If the reaction stalls or the conversion is low, consider the following:

-

Enzyme Inactivation: The pH may have drifted from the optimal range. Ensure proper pH control. The enzyme may also be denatured by temperature; verify the incubation temperature.

-

Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit enzyme activity. Consider a more dilute reaction or a fed-batch approach.

-

Poor Enzyme Activity: Verify the activity of the lipase batch. Consider using an immobilized lipase for enhanced stability and reusability.

-

-

Low Enantioselectivity (Low E-value):

-

Suboptimal Conditions: The enantioselectivity of lipases can be highly dependent on the reaction medium and temperature. Screen different organic co-solvents and temperatures.

-

Incorrect Lipase: The chosen lipase may not be suitable for this specific substrate. A screening of different lipases is highly recommended.

-

-

Self-Validating System: A key aspect of a robust protocol is its self-validating nature. In this kinetic resolution, achieving approximately 50% conversion is a critical checkpoint. At this point, the enantiomeric excess of the remaining substrate and the product should be high and ideally mirror each other. For example, if the (S)-ester is recovered with >99% e.e., the (R)-acid should also be formed with a similarly high e.e. This provides an internal validation of the enzyme's enantioselectivity.

Conclusion

The lipase-catalyzed kinetic resolution of ethyl 2-(4-hydroxyphenoxy)propanoate is a powerful and environmentally friendly method for the production of its enantiomerically pure forms. By carefully selecting the lipase and optimizing the reaction conditions, high enantioselectivity and conversion can be achieved. The protocols and insights provided in this application note offer a comprehensive guide for researchers and drug development professionals to successfully implement this valuable biocatalytic transformation.

References

-

Fungal Lipases: Versatile Tools for White Biotechnology. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

2-(4-Hydroxyphenoxy)propionic acid | DAICEL Chiral Application Search. (n.d.). Daicel Chiral Technologies. Retrieved January 23, 2026, from [Link]

-

Yuan, X., et al. (2020). Directed evolution of Aspergillus oryzae lipase for the efficient resolution of (R,S)-ethyl-2-(4-hydroxyphenoxy) propanoate. Applied Microbiology and Biotechnology, 104(21), 9237-9247. [Link]

-

Yuryev, R., et al. (2011). Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. Biocatalysis and Biotransformation, 29(6), 253-259. [Link]

-

Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen. (2021). PLoS ONE, 16(2), e0246039. [Link]

-

Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). Molecules, 24(23), 4256. [Link]

-

Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. (2021). Molecules, 26(19), 5940. [Link]

-

Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. (2022). International Journal of Molecular Sciences, 23(14), 7687. [Link]

-

Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (2022). Molecules, 27(15), 4994. [Link]

-

Enzymatic mechanism of Lipase. (2023). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]

-

Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2006). Journal of the Brazilian Chemical Society, 17(4). [Link]

-

Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. (2011). Biocatalysis and Biotransformation, 29(6), 253-259. [Link]

-

Candida cylindracea lipase – A VERSATILE ENZYME FOR HYDROLYSIS & ESTERIFICATION REACTIONS. (n.d.). Biocatalysts. Retrieved January 23, 2026, from [Link]

- Ibuprofen resolution. (1993). Google Patents.

-

Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. (n.d.). Science of Synthesis. Retrieved January 23, 2026, from [Link]

-

Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. (2023). Molecules, 29(1), 143. [Link]

-

Mechanism of the hydrolysis reaction of ester bonds catalyzed by esterases and lipases. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2018). International Journal of Molecular Sciences, 19(9), 2732. [Link]

-

Commercially Viable Resolution of Ibuprofen. (2007). Chirality, 19(5), 379-384. [Link]

-

Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. (2018). Catalysts, 8(11), 503. [Link]

-

Enzymatic kinetic resolution of the racemic alcohol... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]

- 2. US5189208A - Ibuprofen resolution - Google Patents [patents.google.com]

- 3. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]

- 9. Directed evolution of Aspergillus oryzae lipase for the efficient resolution of (R,S)-ethyl-2-(4-hydroxyphenoxy) propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Commercially viable resolution of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(4-Hydroxyphenoxy)propionic acid | DAICEL Chiral Application Search [search.daicelchiral.com]

Application Notes & Protocols: (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate as a Key Chiral Intermediate in Agrochemical Synthesis

Introduction: The Significance of Chirality in Modern Agrochemicals

In the landscape of modern agriculture, the development of efficient, selective, and environmentally conscious herbicides is paramount. The aryloxyphenoxypropionate (AOPP) class of herbicides, often referred to as "fops," represents a major advancement in weed management, particularly for controlling grass weeds in broadleaf crops.[1] A cornerstone of their efficacy lies in the principle of chirality. The biological activity of these herbicides is almost exclusively attributed to the (R)-enantiomer, which selectively binds to and inhibits the acetyl-CoA carboxylase (ACCase) enzyme in susceptible plants.[2][3] The (S)-enantiomer is often inactive or significantly less active.[2]

This stereospecificity drives the demand for enantiomerically pure starting materials. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate stands out as a critical chiral building block for the synthesis of numerous high-performance AOPP herbicides.[2][4][5] Its defined stereochemistry and reactive phenolic hydroxyl group make it an ideal precursor for constructing the complex molecular architectures of modern agrochemicals. This guide provides an in-depth exploration of its synthesis, application, and the biochemical rationale for its use, complete with detailed laboratory protocols.

Physicochemical Properties and Data

A summary of the key properties of the title compound is presented below for easy reference.

| Property | Value | Reference |

| Chemical Name | This compound | [6] |

| CAS Number | 71301-98-9 | [2][6] |

| Molecular Formula | C₁₁H₁₄O₄ | [6] |

| Molecular Weight | 210.23 g/mol | [6] |

| Appearance | White or off-white crystalline powder | [7] |

The Role of this compound in Herbicide Synthesis

This compound is a versatile intermediate used in the synthesis of a wide array of AOPP herbicides.[4] Its fundamental role is to introduce the chiral propionate moiety essential for herbicidal activity. The synthesis of the final herbicide product typically involves a nucleophilic aromatic substitution reaction where the phenolic hydroxyl group of the propanoate attacks an electron-deficient aromatic or heteroaromatic ring system.

Examples of Herbicides Derived from this Intermediate:

| Herbicide | Chemical Class |

| Fenoxaprop-P-ethyl | Aryloxyphenoxypropionate |

| Quizalofop-P-ethyl | Aryloxyphenoxypropionate |

| Clodinafop-propargyl | Aryloxyphenoxypropionate |

| Propaquizafop | Aryloxyphenoxypropionate |

| Metamifop | Aryloxyphenoxypropionate |

This table is a compilation of data from multiple sources.[1][2][5][7]

The general synthetic pathway is illustrated in the workflow below.

Mechanism of Action: ACCase Inhibition

The herbicidal efficacy of AOPP compounds stems from their ability to inhibit the acetyl-CoA carboxylase (ACCase) enzyme.[8][9] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1]

-

Binding: The (R)-enantiomer of the AOPP herbicide binds to a specific, chiral site on the ACCase enzyme.

-

Inhibition: This binding event blocks the enzyme's catalytic activity, halting the production of malonyl-CoA, the building block for fatty acids.[9]

-

Cellular Disruption: The cessation of fatty acid synthesis prevents the formation and repair of cell membranes, particularly in rapidly growing regions like meristems.[8]

-

Plant Death: This leads to a loss of cellular integrity, leakage of cellular contents, and ultimately, the death of the susceptible grass weed.[9]

Broadleaf plants are naturally tolerant because their cytosolic ACCase has a different structure that is not susceptible to inhibition by AOPP herbicides.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing the title intermediate via nucleophilic substitution, adapted from patented procedures.[4][6] This method utilizes a chiral ethyl lactate derivative to ensure the correct stereochemistry.

Rationale: The reaction of hydroquinone with an activated (S)-ethyl lactate derivative (e.g., a tosylate or benzenesulfonate) proceeds via an SN2 reaction, which inverts the stereocenter, yielding the desired (R)-product. Using a phase-transfer catalyst (PTC) and an appropriate base facilitates the reaction between the aqueous/solid phase base and the organic-soluble reactants. Using an excess of hydroquinone helps to minimize the formation of the diether byproduct.[7]

Materials:

-

Hydroquinone

-

(S)-Ethyl 2-(tosyloxy)propanoate or (S)-Ethyl O-bezenesulfonyl lactate

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Phase-Transfer Catalyst (e.g., PEG-1500 or Tetrabutylammonium bromide)

-

Toluene or Xylene (solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere.

-

Reactant Charging: To the flask, add hydroquinone (1.5 to 2.0 molar equivalents), potassium carbonate (1.2 molar equivalents), the phase-transfer catalyst (0.05 molar equivalents), and the solvent (e.g., xylene, ~10 mL per gram of lactate derivative).

-

Azeotropic Water Removal: Heat the mixture to reflux (approx. 120-140°C) for 1-2 hours to remove any residual water from the reagents and solvent.[6]

-

Addition of Lactate Derivative: Cool the mixture slightly. Dissolve (S)-Ethyl 2-(tosyloxy)propanoate (1.0 molar equivalent) in a minimal amount of the reaction solvent and add it dropwise to the reaction flask over 30-60 minutes.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts.

-

Wash the filtrate with deionized water (2x) and then with brine (1x) in a separatory funnel.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield pure this compound.

Protocol 2: General Synthesis of an Aryloxyphenoxypropionate (AOPP) Herbicide

This protocol provides a generalized procedure for the coupling of this compound with an activated heteroaryl halide, a key step in the synthesis of many AOPP herbicides. This method is adapted from a peer-reviewed procedure.[1]

Rationale: This reaction is a Williamson ether synthesis, a classic method for forming ethers. The phenolic proton of the intermediate is acidic and is deprotonated by a mild base like potassium carbonate to form a phenoxide. This potent nucleophile then displaces a halide from an electron-deficient aromatic or heteroaromatic ring to form the final diaryl ether linkage of the herbicide.

Materials:

-

This compound (1.0 molar equivalent)

-

Activated Heteroaryl Halide (e.g., 2-chloro-6-(trifluoromethyl)benzoxazole) (1.0 molar equivalent)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 molar equivalents)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (for extraction)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for reflux and workup.

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) and the activated heteroaryl halide (1.0 eq) in anhydrous acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the mixture.[1]

-

Reaction: Heat the reaction mixture to 80-90°C and stir for 2-6 hours.[1] Monitor the disappearance of the starting materials by TLC.

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash it with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter the mixture and concentrate the filtrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure AOPP herbicide.

Conclusion

This compound is an indispensable chiral intermediate in the agrochemical industry. Its application enables the efficient, stereoselective synthesis of highly active aryloxyphenoxypropionate herbicides. Understanding the synthesis of this key building block and the subsequent coupling reactions allows researchers and drug development professionals to innovate and produce next-generation crop protection solutions that are both effective and tailored to exhibit desirable environmental profiles. The protocols and mechanistic insights provided herein serve as a foundational guide for leveraging this critical molecule in agrochemical research and development.

References

- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)

- (R)-Ethyl 2-(4-hydroxyphenoxy)

- CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy)

- Ethyl (R)-(+)-2-(4-hydroxyphenoxy)

-

Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif - MDPI. (URL: [Link])

-

2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC. (URL: [Link])

- CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy)

- Ethyl (R)-(+)-2-(4-hydroxyphenoxy) propionic Acid - Hebei Medipharm Co., Ltd. (URL: )

-

Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741 - PubChem - NIH. (URL: [Link])

- How (R)-2-(4-Hydroxyphenoxy) Propionic Acid (DHPPA) Enhances Agricultural Efficiency. (URL: )

- Process of synthesis of chiral intermediates for herbicides propaquizafop - Dissert

-

Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds | Request PDF - ResearchGate. (URL: [Link])

- Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (URL: )

-

(PDF) Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms - ResearchGate. (URL: [Link])

-

Production of ( R )-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana ZJB16007 in solid state fermentation using rice bran - ResearchGate. (URL: [Link])

-

Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes - NIH. (URL: [Link])

-

Fluazifop- p-butyl, an aryloxyphenoxypropionate herbicide, diminishes renal and hepatic functions and triggers testicular oxidative stress in orally exposed rats - PubMed. (URL: [Link])

-

Development of enzymes for robust aryloxyphenoxypropionate and synthetic auxin herbicide tolerance traits in maize and soybean crops - PubMed. (URL: [Link])

-

Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 71301-98-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]

- 5. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]